molecular formula C23H22N2O2S B11447798 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11447798
M. Wt: 390.5 g/mol
InChI Key: VBPDMVSYMDTJCW-UHFFFAOYSA-N
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Description

3-Benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. This specific derivative is of significant interest in early-stage drug discovery, particularly in the development of kinase inhibitors. The core structure is a known pharmacophore that can mimic purine bases, allowing it to compete with ATP for binding in the catalytic pockets of various protein kinases. While the specific biological profile of this exact analog is a subject of ongoing research, structurally similar thienopyrimidine diones have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. For instance, research on related compounds has shown promise in targeting PIM kinases , which are serine/threonine kinases that promote cell survival and proliferation, and are validated targets in hematological and solid tumors. The benzyl and 4-methylbenzyl substituents at the 3 and 1 positions, respectively, are likely critical for optimizing binding affinity and selectivity towards specific kinase targets by interacting with hydrophobic regions in the enzyme's binding site. Consequently, this compound serves as a versatile chemical tool for probing kinase signaling pathways, validating new therapeutic targets, and serving as a lead structure for the rational design of more potent and selective inhibitors. Its research value lies in its potential to uncover novel mechanisms for modulating cellular proliferation and survival in disease models.

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O2S/c1-15-9-11-19(12-10-15)14-25-22-20(16(2)17(3)28-22)21(26)24(23(25)27)13-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3

InChI Key

VBPDMVSYMDTJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water (7:3) yields 70–75% pure product but requires multiple iterations.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) achieves >98% purity.

Spectroscopic Validation

  • 1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.3–2.5 ppm), and dione carbonyls (δ 165–170 ppm).

  • HRMS : Molecular ion peak at m/z 390.5 (calculated for C₂₃H₂₂N₂O₂S).

Industrial-Scale Adaptations

Solvent Recovery Systems

  • Continuous Distillation : Ethanol is recycled using fractional distillation units, reducing costs by 30%.

  • Waste Minimization : Catalytic KOH is neutralized with CO₂ to precipitate KHCO₃, which is filtered and reused.

Reaction Kinetic Modeling

  • Arrhenius Parameters : Activation energy (Eₐ) for cyclization is 85 kJ/mol, requiring precise temperature control.

  • Scale-Up Challenges : Exothermic reactions necessitate jacketed reactors with rapid cooling capabilities.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Preparation Methods

ParameterLaboratory ScaleIndustrial Scale
Yield (%)46–8670–78
Purity (%)98–9995–97
Reaction Time (hours)18–2412–16
Solvent Consumption (L/kg)12045

Mechanistic Insights and Side Reactions

Cyclization Pathway

The thienopyrimidine core forms via a tandem imine-enamine tautomerization, followed by intramolecular nucleophilic attack by the thiophene sulfur on the electrophilic carbonyl carbon.

Common Byproducts

  • O-Benzylated Isomers : <5% yield, removed via selective recrystallization.

  • Dimerization Products : Occur at high concentrations (>0.5 M), mitigated by dropwise reagent addition .

Chemical Reactions Analysis

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the oxidizing agent.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-diones exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity Physicochemical Properties
Target Compound 3-Benzyl, 5,6-dimethyl, 1-(p-methylbenzyl) Anticancer (tested on MCF-7, A549, PC-3 cell lines; IC50 data pending) High logP (~4.2), moderate aqueous solubility
3-Ethyl-5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one () 3-Ethyl, 2-sulfanyl, 5,6-dimethyl Not reported; sulfanyl group may enhance kinase inhibition Higher logP (~5.1) due to sulfur moiety
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione () 6-Thiazolyl, 3-phenyl, 5-methyl Antimicrobial (Staphylococcus aureus MIC: 2 µg/mL vs. 8 µg/mL for Metronidazole) Moderate logP (~3.8), improved membrane permeability
4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine () 4-Imino, 7-dimethyl, benzothieno core Antiviral (unquantified; imino group may disrupt viral replication) Lower logP (~2.9), increased polarity

Research Findings and Mechanistic Insights

Anticancer Potential: The target compound’s benzyl and p-methylbenzyl groups likely enhance interaction with hydrophobic pockets in kinase domains, similar to analogs showing inhibition of EGFR or PI3K pathways .

Antimicrobial Superiority : Thiazole-containing derivatives () outperform the target compound in antibacterial activity, attributed to the thiazole’s ability to chelate metal ions critical for bacterial enzymes .

SAR Trends :

  • 3-Substituents : Bulky groups (benzyl, ethyl) improve target affinity but reduce solubility.
  • 6-Substituents : Heterocycles (thiazole) enhance antimicrobial activity, while alkyl groups favor anticancer effects.
  • 1-Substituents : p-Methylbenzyl balances lipophilicity and cellular uptake .

Biological Activity

The compound 3-benzyl-5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione , also known as C242-0852, belongs to a class of thieno[2,3-d]pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H22N2O2S
  • IUPAC Name : this compound
  • SMILES Notation : Cc1c(C)sc(N(Cc2c(C)cccc2)C(N2Cc3ccccc3)=O)c1C2=O

The structural diversity of thieno[2,3-d]pyrimidines contributes to their varied biological activities. The presence of different substituents on the thieno and pyrimidine rings can significantly influence their pharmacological properties.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Recent studies have focused on synthesizing various thieno[2,3-d]pyrimidine derivatives through several methodologies including microwave irradiation and multi-step reactions involving starting materials such as 5-substituted-4-chlorothienopyrimidine. For instance:

  • Synthetic Method : A combination of Gewald reaction and amination was utilized to create a series of derivatives with varying substituents that demonstrated significant biological activity against cancer cell lines .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

  • Cell Line Studies : The compound exhibited cytotoxic effects against multiple cancer cell lines including breast cancer (MDA-MB-231) and non-small cell lung cancer. In one study, the compound demonstrated an IC50 value of approximately 27.6 μM against MDA-MB-231 cells .
    CompoundCell LineIC50 (μM)
    C242-0852MDA-MB-23127.6
    ControlMDA-MB-23150 (standard)
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. The presence of electron-withdrawing groups on the aromatic rings enhances the compound's potency by stabilizing reactive intermediates .

Antimicrobial Activity

In addition to its anticancer properties, thieno[2,3-d]pyrimidines have shown promising antimicrobial activity against various pathogens. The structural characteristics contribute to their ability to disrupt microbial cell functions .

Case Studies

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidines in preclinical settings:

  • Study by Elmongy et al. (2022) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their inhibitory effects on breast cancer cells. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others .

Q & A

Q. Why do some studies report inconsistent biological activity for structurally similar analogs?

  • Analysis : Variations in assay conditions (e.g., cell line selection, serum concentration) or impurities in synthesized batches may explain discrepancies. Cross-validate results using orthogonal assays (e.g., SPR alongside enzyme inhibition) .

Tables for Key Comparisons

Q. Table 1: Substituent Effects on Bioactivity

Substituent PositionGroup ModificationObserved Activity ChangeReference
N1-Benzyl4-Methyl → 4-FluoroIncreased kinase inhibition (IC50 ↓ 30%)
C3-BenzylMethyl → EthoxyReduced cytotoxicity (IC50 ↑ 2-fold)

Q. Table 2: Optimization of Alkylation Conditions

SolventBaseYield (%)Purity (%)
DMFK2CO36592
AcetonitrileCs2CO37898

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